Diethyl 2-(3-methoxy-4-nitrophenyl)malonate
Overview
Description
Diethyl 2-(3-methoxy-4-nitrophenyl)malonate is an organic compound with the molecular formula C14H17NO7. It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl groups, and the phenyl ring is substituted with methoxy and nitro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate typically involves the esterification of malonic acid with ethanol in the presence of an acid catalyst. The phenyl ring is then functionalized with methoxy and nitro groups through electrophilic aromatic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired substitutions occur .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-(3-methoxy-4-nitrophenyl)malonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Substitution: The methoxy group can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles.
Major Products:
Amino derivatives: from the reduction of the nitro group.
Carboxylic acids: from the hydrolysis of ester groups.
Substituted phenyl derivatives: from nucleophilic aromatic substitution.
Scientific Research Applications
Diethyl 2-(3-methoxy-4-nitrophenyl)malonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs with specific functional groups.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester groups can be hydrolyzed to release malonic acid derivatives, which can participate in various biochemical pathways .
Comparison with Similar Compounds
- Diethyl 2-(4-methoxy-2-nitrophenyl)malonate
- Diethyl (2,4-dinitrophenyl)malonate
- Diethyl malonate
Comparison: Diethyl 2-(3-methoxy-4-nitrophenyl)malonate is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring. This structural difference can influence its reactivity and the types of reactions it undergoes compared to similar compounds. For example, the position of the nitro group can affect the compound’s ability to participate in electrophilic aromatic substitution reactions .
Properties
IUPAC Name |
diethyl 2-(3-methoxy-4-nitrophenyl)propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO7/c1-4-21-13(16)12(14(17)22-5-2)9-6-7-10(15(18)19)11(8-9)20-3/h6-8,12H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIQFSNPKURUHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)[N+](=O)[O-])OC)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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